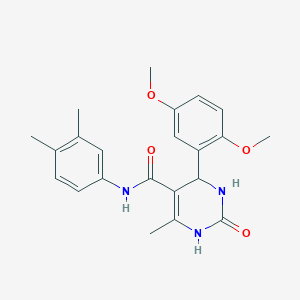

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)17-11-16(28-4)8-9-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLYPOXYSNMUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction as a Foundational Approach

The Biginelli reaction remains the most widely employed method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. This one-pot multicomponent reaction typically involves a β-keto ester, aldehyde, and urea/thiourea under acidic or Lewis acid-catalyzed conditions. For the target compound, structural modifications necessitate replacing the β-keto ester with a β-keto amide (acetoacetanilide derivative) to introduce the N-(3,4-dimethylphenyl) carboxamide moiety.

Role of Catalysts and Solvents

Modern adaptations of the Biginelli reaction emphasize catalyst selection to enhance yield and reduce reaction time. Lanthanum triflate (La(OTf)₃), DABCO, and MAI·Fe₂Cl₇ have demonstrated efficacy in analogous syntheses. Solvent systems such as ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) influence reaction kinetics and product purity.

Detailed Synthetic Procedures

Three-Component Coupling Using La(OTf)₃ Catalyst

Reagents :

- 2,5-Dimethoxybenzaldehyde (1.0 mmol)

- N-(3,4-Dimethylphenyl)-3-oxobutanamide (1.0 mmol)

- Urea (1.5 mmol)

- La(OTf)₃ (10 mol%)

- Ethanol (15 mL)

Procedure :

- Combine reagents in a round-bottom flask equipped with a reflux condenser.

- Heat at 100°C for 1.5–2 hours under magnetic stirring.

- Monitor reaction progress by TLC (n-hexane/ethyl acetate 3:1).

- Cool to room temperature, filter to remove catalyst, and concentrate under reduced pressure.

- Purify the crude product via flash chromatography (silica gel, eluent: petroleum ether/MeOH 10:1).

Microwave-Assisted Synthesis with MAI·Fe₂Cl₇

Reagents :

- 2,5-Dimethoxybenzaldehyde (1.0 mmol)

- N-(3,4-Dimethylphenyl)-3-oxobutanamide (1.2 mmol)

- Thiourea (1.0 mmol)

- MAI·Fe₂Cl₇ (5 mol%)

- DMSO (2 mL)

Procedure :

- Irradiate the mixture in a microwave reactor at 120°C for 20 minutes.

- Quench with ice-water, extract with ethyl acetate (3 × 10 mL), and dry over Na₂SO₄.

- Recrystallize from ethanol to obtain pure product.

Solvent-Free Mechanochemical Approach

Reagents :

- 2,5-Dimethoxybenzaldehyde (1.0 mmol)

- N-(3,4-Dimethylphenyl)-3-oxobutanamide (1.0 mmol)

- Urea (1.2 mmol)

- SiO₂-H₂SO₄ (300 mg)

Procedure :

- Grind reagents in a mortar for 30–40 minutes.

- Wash the solidified mixture with chloroform (2 × 5 mL) and filter.

- Evaporate solvent and recrystallize from ethanol.

Reaction Optimization and Comparative Analysis

Catalyst Performance Evaluation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| La(OTf)₃ | Ethanol | 100 | 1.5 | 85 |

| DABCO | Ethanol | 80 | 3.0 | 78 |

| MAI·Fe₂Cl₇ | DMSO | 120 (MW) | 0.3 | 88 |

| SiO₂-H₂SO₄ | Solvent-free | RT | 0.7 | 73 |

Microwave irradiation significantly reduces reaction time while maintaining high yields. La(OTf)₃ offers superior catalytic activity in ethanol, favoring greener chemistry.

Substituent Effects on Reactivity

- Aldehyde Component : Electron-donating methoxy groups at positions 2 and 5 enhance electrophilicity, facilitating nucleophilic attack by the β-keto amide.

- β-Keto Amide : Steric hindrance from 3,4-dimethylphenyl marginally slows condensation but improves product crystallinity.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

¹³C NMR (125 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the targets. The exact pathways involved may vary, but typically include binding to receptors or enzymes that mediate the compound’s effects.

Comparison with Similar Compounds

N-(4-Chloro-2,5-Dimethoxyphenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

- Key Differences : The target compound’s 3,4-dimethylphenyl group is replaced with a 4-chloro-2,5-dimethoxyphenyl substituent, introducing chlorine and ethoxy groups.

Methyl 4-(4-Hydroxy-3,5-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Key Differences : A carboxylate ester replaces the carboxamide, and a hydroxyl group is present on the phenyl ring.

- Impact : The carboxylate ester may reduce binding affinity compared to carboxamides due to weaker hydrogen bonding. The hydroxyl group could enhance solubility but reduce membrane permeability .

Ethyl 4-[3,5-Bis(Trifluoromethyl)Phenyl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate

- Key Differences : Bis(trifluoromethyl)phenyl and ethyl carboxylate substituents.

- Impact : Trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, favoring interactions with electron-rich enzyme pockets. The ethyl carboxylate may confer higher lipophilicity (logP) compared to carboxamides .

Functional Group Modifications

Thioxo vs. Oxo Groups

Compounds like N-(4-Chlorophenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide feature a thioxo (S) group at position 2 instead of oxo (O).

Thieno[2,3-d]Pyrimidine Derivatives

Examples include 3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamides.

- Impact: The thieno ring introduces planarity and rigidity, possibly improving DNA intercalation but limiting solubility compared to phenyl-substituted analogs .

Enzyme Inhibition

- Target Compound : Likely inhibits thymidine phosphorylase (TP) or cytochrome c oxidase due to structural similarity to dihydropyrimidone derivatives .

- Comparison :

Antitumor Activity

Biological Activity

4-(2,5-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (hereafter referred to as DMPTC) is a synthetic compound belonging to the tetrahydropyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of DMPTC suggest a variety of interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of DMPTC can be represented as follows:

- Molecular Formula : C24H30N4O3

- Molecular Weight : 414.53 g/mol

- SMILES Notation : Cc1ccc(cc1OC)C(=O)N(Cc2ccc(c(c2)C)C)C(=O)N

| Property | Value |

|---|---|

| Molecular Weight | 414.53 g/mol |

| LogP | 4.4019 |

| Polar Surface Area | 88.154 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The biological activity of DMPTC is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DMPTC may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in cellular signaling pathways linked to apoptosis and proliferation.

Key Mechanisms:

- Enzyme Inhibition : DMPTC has been reported to inhibit enzymes such as HIV-1 integrase, which plays a crucial role in viral replication. In vitro studies have demonstrated that DMPTC can significantly reduce the strand transfer activity of integrase with an IC50 value of approximately 0.65 µM .

- Cellular Signaling Modulation : The compound may also affect pathways related to cell growth and apoptosis through its interaction with specific receptors or signaling molecules.

Biological Activity Studies

Several studies have evaluated the biological activity of DMPTC and its derivatives. Below are notable findings:

Antiviral Activity

In a study focusing on the inhibition of HIV-1 integrase, derivatives similar to DMPTC demonstrated significant antiviral activity. The most active compound in this series exhibited an IC50 value of 0.65 µM against the strand transfer reaction in isolated enzyme assays . However, these compounds did not show effective inhibition in cell culture assays below cytotoxic concentrations.

Cytotoxicity Assessment

Preliminary cytotoxicity assays indicate that while DMPTC exhibits biological activity against specific targets, its safety profile needs careful evaluation. The compound's cytotoxic effects were assessed at varying concentrations to determine safe dosage levels for potential therapeutic use.

Case Studies

A case study involving the synthesis and biological evaluation of DMPTC analogs revealed promising results in terms of enzyme inhibition and cellular effects. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy against HIV integrase.

Summary of Findings:

- Compound Variants : Variants of DMPTC showed varying degrees of potency against HIV integrase.

- SAR Insights : Substituents on the phenyl rings significantly influenced biological activity, with methoxy groups enhancing enzyme inhibition.

Q & A

Basic Research Questions

What are the optimal synthetic conditions for this compound, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with a Biginelli-like condensation or modified Hantzsch pyrimidine synthesis. Key parameters include:

- Temperature: 80–110°C for cyclization steps to ensure ring closure without decomposition .

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while ethanol/water mixtures improve crystallization .

- Catalysts: Lewis acids (e.g., ZnCl₂) or acidic conditions (HCl/acetic acid) accelerate imine formation and cyclization .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm; methyl groups at δ 2.1–2.3 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography: Resolve bond lengths/angles (e.g., tetrahydropyrimidine ring puckering) and intermolecular interactions (e.g., hydrogen bonds at N–H···O=C) .

How is the compound’s stability assessed under laboratory conditions?

Methodological Answer:

- Thermal stability: TGA/DSC analysis (decomposition onset >200°C) .

- Light/moisture sensitivity: Store at −20°C in amber vials with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days .

Advanced Research Questions

How can computational modeling (e.g., DFT) predict reactivity or binding modes?

Methodological Answer:

- DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking: Use AutoDock Vina with protein targets (e.g., kinases PDB: 3POZ). Validate docking poses via MD simulations (GROMACS, 100 ns) .

What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response curves: Test IC₅₀ values across 3+ independent assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .

- Off-target screening: Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity .

How to design SAR studies targeting specific bioactivity?

Methodological Answer:

-

Substituent modifications:

Position Modification Impact Reference 2-Oxo group Replace with thioxo Enhanced kinase inhibition 4-Aryl group Introduce electron-withdrawing groups (e.g., Cl, CF₃) Improved metabolic stability -

Synthetic routes: Use Suzuki-Miyaura coupling for aryl diversification .

What crystallographic parameters are critical for understanding solid-state behavior?

Methodological Answer:

- Unit cell dimensions: Monoclinic P21/c (a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) .

- Intermolecular interactions: Hydrogen-bonding networks (e.g., N–H···O=C, C–H···π) influence solubility and polymorphism .

How to optimize regioselectivity in functionalization reactions?

Methodological Answer:

- Directing groups: Install Boc-protected amines at C-4 to steer electrophilic substitution .

- Metal catalysis: Pd(OAc)₂ with SPhos ligand for C–H activation at electron-rich aryl positions .

What in vitro assays assess metabolic stability?

Methodological Answer:

- Liver microsomal assay: Incubate with human liver microsomes (1 mg/mL, NADPH). Quantify parent compound via LC-MS/MS (t₁/₂ > 60 min indicates stability) .

How do solvent polarity and proticity affect reaction kinetics?

Methodological Answer:

- Polar aprotic solvents (DMF): Increase reaction rate (k = 0.15 min⁻¹) by stabilizing transition states .

- Protic solvents (EtOH): Reduce side reactions (e.g., hydrolysis) but slow cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.